Buparvaquone is a hydroxynaphthoquinone, a class of organic compounds characterized by a naphthoquinone core structure with hydroxyl substituents. [] It was initially developed as an anti-theilerial drug for the treatment of East Coast fever in cattle caused by Theileria parva. [] Its potent antiparasitic activity has led to extensive research into its applications against various protozoan parasites, including those responsible for leishmaniasis, babesiosis, and cryptosporidiosis. [, , , , , , , ]
One method for synthesizing Buparvaquone involves a multi-step process using tert-butylcyclohexyl acetic acid, sodium omadine, and 1,4-naphthoquinone as starting materials. [] The process begins by reacting tert-butylcyclohexyl acetic acid with sodium omadine to produce tert-butylcyclohexyl acetic acid 2-thioxo-pyridin-1-yl ester. [] This ester then undergoes an addition reaction with 1,4-naphthoquinone, yielding 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridinylsulfanyl)-1,4-naphthalenedione. [] Finally, this compound is subjected to hydrolysis with methanol, tripotassium phosphate trihydrate, and water, followed by acidification and filtration to obtain crude Buparvaquone. [] Recrystallization using isopropanol then yields the final Buparvaquone product. []
Another synthesis route utilizes 1,4-benzopyran diketone and p-tert-butylcyclohexyl acetaldehyde as starting materials. [] This method involves a condensation and rearrangement reaction to produce pharmaceutical grade Buparvaquone. [] This method boasts a higher yield compared to previous methods and avoids the use of expensive catalysts. []
Buparvaquone's molecular structure consists of a naphthoquinone core with a hydroxyl group at the 3-position and a bulky tert-butylcyclohexylmethyl substituent at the 2-position. [, , ] These structural features are crucial for its interactions with biological targets and its overall antiparasitic activity.
Buparvaquone's primary mechanism of action involves binding to cytochrome b, a key component of the electron transport chain within the parasite's mitochondria. [, , ] This binding inhibits electron transport, disrupting the parasite's energy production and ultimately leading to its demise. [, , ] Specific mutations in the cytochrome b gene, particularly within the quinol oxidation (Qo2) drug-binding site, have been associated with resistance to Buparvaquone in Theileria annulata. [, , ]
1. In vitro and in vivo studies on leishmaniasis:- Demonstrated effectiveness in reducing parasite burden and lesion size in cutaneous leishmaniasis models. []- Showed promising activity against both cutaneous and visceral leishmaniasis species. []- Significantly reduced liver parasite burden in visceral leishmaniasis models, especially in phosphate prodrug forms. []- Identified as a potential alternative treatment for feline sporotrichosis caused by Sporothrix brasiliensis. []
2. Research on Theileria annulata resistance:- Identified mutations in the cytochrome b gene associated with Buparvaquone resistance. [, , ]- Developed allele-specific PCR assays for detecting resistance-associated mutations. []- Investigated the association between mutations and the selection of resistant parasite genotypes. [, ]
3. Babesia equi infection studies:- Evaluated therapeutic efficacy in splenectomized donkeys and horses with acute infection. [, , ]- Demonstrated effectiveness in reducing parasitemia but observed recrudescence of infection and establishment of carrier state. [, , ]
4. Cryptosporidiosis treatment:- Investigated effectiveness in reducing oocyst excretion and improving clinical parameters in diarrheal calves. [, ]- Demonstrated potential as a single-dose treatment option for neonatal calf diarrhea. []
5. Drug delivery system development:- Developed water-soluble phosphate prodrugs for improved topical and oral delivery. []- Evaluated biogenic nanoporous silicon carriers to improve efficacy against resistant visceral leishmaniasis. []- Characterized nebulized nanosuspensions for pulmonary delivery. []
6. Immunological studies:- Investigated the impact of Buparvaquone treatment on Theileria annulata-infected bovine lymphoblastoid cells. []- Demonstrated the drug's ability to prevent infected cells from stimulating uninfected lymphocytes. []
7. Analytical method development:- Developed and validated high-performance liquid chromatography (HPLC) methods for determining Buparvaquone content in injections and plasma. [, ]- Developed spectrophotometric and spectrofluorometric methods for quantifying Buparvaquone. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5